N-Methylhomopiperazine
Overview
Description
N-Methylhomopiperazine is a heterocyclic organic compound . It has the molecular formula C6H14N2 and a molecular weight of 114.1888 . It is used as a common building block in organic synthesis . For example, it is used in the manufacture of various pharmaceutical drugs including cyclizine, meclizine, and sildenafil .
Synthesis Analysis
N-Methylhomopiperazine can be synthesized through the cyclization of N-β-hydroxyethyl-N-methyl-1,3-propanediamine . This process is carried out over a Cu20Cr10Mg10/γ-Al2O3 catalyst in a fixed-bed reactor . The doped Cr improves the dispersion of the Cu0 particles and inhibits the generation of CuAl2O4 so that the Cu0 particles are retained as the active sites . Another synthesis method involves a coupling reaction with a series of diazonium salts to afford the 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes .Molecular Structure Analysis
The IUPAC Standard InChI for N-Methylhomopiperazine is InChI=1S/C6H14N2/c1-8-5-2-3-7-4-6-8/h7H,2-6H2,1H3 . The IUPAC Standard InChIKey is FXHRAKUEZPSMLJ-UHFFFAOYSA-N .Chemical Reactions Analysis
N-Methylhomopiperazine undergoes a coupling reaction with a series of diazonium salts to afford the 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes .Physical And Chemical Properties Analysis
N-Methylhomopiperazine is a liquid with a refractive index of n20/D 1.477 (lit.) . It has a boiling point of 74-75 °C/35 mmHg (lit.) and a density of 0.918 g/mL at 25 °C (lit.) .Scientific Research Applications
Application in Nonlinear Optics
- Scientific Field : Nonlinear Optics
- Summary of Application : N-Methylhomopiperazine is used in the synthesis of chiral hybrid organic–inorganic metal halides (HOMHs), which have demonstrated promising applications in second-order nonlinear optics (NLO) due to their inherent noncentrosymmetric structures .
- Methods of Application : Two new chiral HOMHs, ( S -/ R -2-C 5 H 14 N 2) 2 PbI 6, were synthesized based on S -/ R -2-methylpiperazine chiral amines . The chiral optical properties of these HOMHs were verified by circular dichroism (CD) spectroscopy .
- . They demonstrate a strong second harmonic generation response with a large laser damage threshold (∼2.97 mJ cm −2 ), showing promising applications in NLO photonic devices .
Application in Organic Synthesis
- Scientific Field : Organic Synthesis
- Summary of Application : N-Methylhomopiperazine is a common building block used in organic synthesis .
- Methods of Application : It undergoes coupling reaction with a series of diazonium salts to afford the 4-methyl-1- [2-aryl-1-diazenyl]-1,4-diazepanes .
- Results or Outcomes : The product of this reaction can be used in further organic synthesis .
Application in Pharmaceutical Manufacturing
- Scientific Field : Pharmaceutical Manufacturing
- Summary of Application : N-Methylpiperazine is used in the manufacture of various pharmaceutical drugs including cyclizine, meclizine, and sildenafil .
- Methods of Application : The specific methods of application in pharmaceutical manufacturing are proprietary and not publicly available .
- Results or Outcomes : The resulting pharmaceutical drugs have been widely used for their intended therapeutic effects .
Application in Organic Synthesis for Protection of Aryl Aldehydes
- Scientific Field : Organic Synthesis
- Summary of Application : The lithium salt of N-Methylpiperazine, lithium N-methylpiperazide, is used as a reagent in organic synthesis for the protection of aryl aldehydes .
- Methods of Application : The specific methods of application in organic synthesis are proprietary and not publicly available .
- Results or Outcomes : The resulting protected aryl aldehydes can be used in further organic synthesis .
Application in Industrial Production
- Scientific Field : Industrial Chemistry
- Summary of Application : Industrially, N-Methylpiperazine is produced by reacting diethanolamine and methylamine at 250 bar and 200°C .
- Methods of Application : The specific methods of application in industrial production are proprietary and not publicly available .
- Results or Outcomes : The resulting N-Methylpiperazine can be used in various applications including the manufacture of pharmaceutical drugs and organic synthesis .
Safety And Hazards
N-Methylhomopiperazine is classified as a flammable liquid and vapor, and it is harmful if swallowed . It can cause severe skin burns and eye damage . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and ensuring adequate ventilation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to keep the container tightly closed .
Future Directions
N-Methylhomopiperazine is a key intermediate of Emedastine, which is an antihistamine used to treat allergic rhinitis and urticaria . Several of its derivatives have been reported to have outstanding and desirable physiological activity . Therefore, the synthesis of N-Methylhomopiperazine has been intensively studied . Future directions may include the development of more efficient synthesis methods and the exploration of new applications in pharmaceuticals.
properties
IUPAC Name |
1-methyl-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8-5-2-3-7-4-6-8/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHRAKUEZPSMLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281294 | |
Record name | N-Methylhomopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylhomopiperazine | |
CAS RN |
4318-37-0 | |
Record name | 4318-37-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methylhomopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methylhomopiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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